tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
Description
tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is a brominated benzoazepine derivative characterized by a seven-membered azepine ring fused to a benzene core. The tert-butyloxycarbonyl (Boc) group at position 1 serves as a protective moiety, enhancing stability during synthetic modifications. The 5-oxo group introduces a ketone functionality, while the 8-bromo substituent provides a reactive site for further derivatization. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly those targeting neurological or parasitic diseases .
Properties
Molecular Formula |
C15H18BrNO3 |
|---|---|
Molecular Weight |
340.21 g/mol |
IUPAC Name |
tert-butyl 8-bromo-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate |
InChI |
InChI=1S/C15H18BrNO3/c1-15(2,3)20-14(19)17-8-4-5-13(18)11-7-6-10(16)9-12(11)17/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
JVXIDPFSLVMARV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Starting Materials
The synthesis of tert-butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate typically begins with the construction of the tetrahydrobenzoazepine backbone, followed by bromination and Boc protection.
Core Azepine Ring Formation
The benzoazepine scaffold is commonly synthesized via cyclization of α-arylethylamine precursors. For example, N-protected 2-(2-bromophenyl)ethylamine derivatives undergo intramolecular Heck or Buchwald-Hartwig coupling to form the seven-membered ring. Alternative routes employ Friedel-Crafts acylation of substituted phenethylamines with α,β-unsaturated carbonyl compounds, followed by reduction and cyclization.
Representative Reaction Scheme:
Regioselective Bromination at C8
Bromination is achieved using electrophilic brominating agents. N-Bromosuccinimide (NBS) in dichloromethane at 0–25°C provides >80% regioselectivity for the 8-position due to electronic and steric directing effects of the carbonyl group. Alternatively, Br₂ in acetic acid under controlled conditions (40°C, 2 hr) achieves comparable yields but requires careful stoichiometry to avoid over-bromination.
Optimization Data:
| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Regioselectivity (8:7:6) |
|---|---|---|---|---|
| NBS | DCM | 0–25 | 85 | 92:5:3 |
| Br₂ | AcOH | 40 | 78 | 88:8:4 |
| HBr/H₂O₂ | DMF | 60 | 65 | 75:15:10 |
Industrial-Scale Production Methodologies
Large-scale synthesis prioritizes cost efficiency, safety, and minimal purification steps.
Continuous Flow Synthesis
Microreactor systems enable precise control over bromination and Boc protection:
Reaction Optimization and Challenges
Bromination Side Reactions
Over-bromination and diastereomer formation are mitigated by:
Analytical Characterization
Final product validation employs:
Comparative Analysis with Analogous Compounds
Substituent Effects on Synthesis
| Compound | Bromination Yield (%) | Boc Protection Yield (%) |
|---|---|---|
| 8-Bromo (target) | 85 | 92 |
| 7-Bromo (structural isomer) | 78 | 89 |
| 8-Chloro (halogen variant) | 90 | 94 |
The 8-bromo derivative exhibits marginally lower yields than chloro analogs due to bromine’s larger atomic radius, which increases steric hindrance during protection.
Emerging Methodologies
Enzymatic Bromination
Recent studies report vanadium-dependent haloperoxidases for regioselective bromination under aqueous conditions (pH 5–6, 30°C), achieving 75% yield with reduced waste.
Photocatalytic Boc Protection
Visible-light-mediated catalysis using eosin Y reduces reaction time from 6 hr to 30 min while maintaining 90% yield.
Chemical Reactions Analysis
tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives, depending on the oxidizing agent used.
Common reagents for these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions .
Scientific Research Applications
tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, potentially useful in drug development.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the biological activities of benzoazepine derivatives, including their anticancer, anti-inflammatory, and antimicrobial properties
Mechanism of Action
The exact mechanism of action of tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzoazepine Derivatives
Physicochemical Properties
- Solubility: The 5-oxo group increases polarity compared to non-oxidized analogs (e.g., GF01472). However, trifluoromethyl groups in and counteract this by introducing hydrophobicity .
- Storage Stability : Boc-protected compounds generally require 2–8°C storage, but brominated and nitro derivatives may demand stricter moisture control due to higher reactivity .
Research Implications
The tert-butyl 8-bromo-5-oxo derivative’s versatility in functionalization makes it a cornerstone for developing antiparasitic agents. Its comparison with trifluoromethyl, nitro, and amino analogs underscores the importance of substituent selection in tuning reactivity, stability, and bioactivity. Further studies should explore its performance in cross-coupling reactions relative to ’s fluorinated derivatives and ’s nitro-substituted compound.
Biological Activity
The compound tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is a member of the benzoazepine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula for this compound is . The structure features a bromo substituent at the 8-position and a carboxylate group at the 1-position, which are critical for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 300.16 g/mol |
| Appearance | Light yellow solid |
| Solubility | Soluble in organic solvents |
| Storage Conditions | Store at 2-8°C |
Research indicates that compounds in the benzoazepine class often interact with various biological targets, including:
- GABA Receptors : Modulation of GABAergic activity can lead to anxiolytic and sedative effects.
- Dopaminergic Systems : Potential influence on dopamine receptors may contribute to neuroprotective effects.
Pharmacological Effects
- Antidepressant Activity : Studies have shown that benzoazepines can exhibit antidepressant properties through their action on neurotransmitter systems.
- Anxiolytic Effects : The compound may reduce anxiety symptoms by enhancing GABA receptor activity.
- Neuroprotective Properties : Some research suggests that it could protect neuronal cells from oxidative stress.
Study 1: Anxiolytic Effects in Animal Models
A study published in Journal of Medicinal Chemistry evaluated the anxiolytic effects of various benzoazepines, including tert-butyl derivatives. The results showed significant reductions in anxiety-like behaviors in rodent models when administered at specific dosages.
Study 2: Neuroprotective Mechanisms
In vitro studies demonstrated that tert-butyl derivatives protected neuronal cells from apoptosis induced by oxidative stress. This was attributed to their ability to modulate intracellular calcium levels and enhance antioxidant defenses.
Comparative Analysis with Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
